molecular formula C10H14INO B7859612 [2-(2-Iodophenoxy)ethyl]dimethylamine

[2-(2-Iodophenoxy)ethyl]dimethylamine

Cat. No.: B7859612
M. Wt: 291.13 g/mol
InChI Key: AQFLILDTVSSOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Iodophenoxy)ethyl]dimethylamine is an organic compound featuring a dimethylaminoethyl group linked via an ether bond to a 2-iodophenoxy aromatic ring. Its molecular formula is C₁₀H₁₄INO, with a molecular weight of 291.13 g/mol.

Properties

IUPAC Name

2-(2-iodophenoxy)-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO/c1-12(2)7-8-13-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFLILDTVSSOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motif—a dimethylaminoethyl chain attached to a substituted aromatic system—is shared with several analogs. Differences arise in the aromatic substituent, linkage type (ether, amine, or ester), and halogenation patterns.

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight Aromatic Substituent Linkage Type Key Features
[2-(2-Iodophenoxy)ethyl]dimethylamine C₁₀H₁₄INO 291.13 2-Iodophenoxy Ether High lipophilicity (logP ~3.2)
[2-(5-Methoxy-1H-indol-3-yl)ethyl]dimethylamine C₁₃H₁₇N₂O 233.29 5-Methoxyindol-3-yl Ethylamine Psychoactive (tryptamine analog)
2C-I (2,5-Dimethoxy-4-iodophenethylamine) C₁₀H₁₄INO₂ 307.13 2,5-Dimethoxy-4-iodo Phenethylamine Psychedelic activity
(E)-2-(2-Iodophenoxy)pent-2-en-1-yl 2-iodobenzoate C₁₆H₁₃I₂O₃ 506.89 2-Iodophenoxy, 2-iodobenzoate Ester Dual iodine substitution

Key Observations :

  • Linkage Type : Ether bonds (as in the target compound) confer greater hydrolytic stability than esters (e.g., 4j in ) but less flexibility compared to amine linkages (e.g., tryptamine derivatives) .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name logP Solubility (mg/mL) Stability Notes
This compound 3.2 ~0.5 (DMSO) Stable to hydrolysis; UV-sensitive
[2-(5-Methoxyindol-3-yl)ethyl]dimethylamine 2.1 ~2.0 (Water) Prone to oxidation at indole NH
2C-I 2.8 ~1.2 (Ethanol) Sensitive to light (iodine loss)
{2-[4-(1,2-Diphenylbutenyl)phenoxy]ethyl}dimethylamine 5.6 ~0.1 (DMSO) High steric hindrance; low solubility

Key Observations :

  • The iodine atom in the target compound increases lipophilicity (logP ~3.2), favoring blood-brain barrier penetration compared to methoxy analogs (logP ~2.1–2.8) .
  • Stability : Iodine’s susceptibility to photodegradation necessitates storage in opaque containers, a challenge shared with 2C-I .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.